Niobium, pentakis(dimethylamino)-

Beschreibung

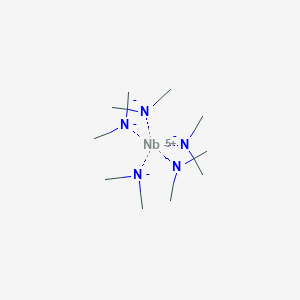

Niobium, pentakis(dimethylamino)- (CAS 19824-58-9) is a niobium(V) coordination compound with the formula Nb[N(CH3)2]5. It appears as purple-black crystals, is highly moisture-sensitive, and has a molecular weight of 313.29 . This compound is primarily used as a precursor in atomic layer deposition (ALD) and chemical vapor deposition (CVD) for synthesizing niobium-containing thin films, such as Nb2O5, which are critical in microelectronics and optics . Its reactivity and thermal stability make it suitable for controlled nanolayered film growth, though handling requires stringent inert conditions due to its sensitivity to air and moisture .

Eigenschaften

CAS-Nummer |

19824-58-9 |

|---|---|

Molekularformel |

C10H30N5Nb |

Molekulargewicht |

313.29 g/mol |

IUPAC-Name |

dimethylazanide;niobium(5+) |

InChI |

InChI=1S/5C2H6N.Nb/c5*1-3-2;/h5*1-2H3;/q5*-1;+5 |

InChI-Schlüssel |

ASKHRHGGZBQNEA-UHFFFAOYSA-N |

SMILES |

C[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Nb+5] |

Kanonische SMILES |

C[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Nb+5] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Aminolysis of Niobium Pentachloride with Lithium Dimethylamide

The primary synthesis route for Nb(NMe₂)₅ involves the reaction of niobium pentachloride (NbCl₅) with lithium dimethylamide (LiNMe₂) in a 1:5 molar ratio. This method, first reported in studies on niobium dialkylamino derivatives, proceeds via a metathesis reaction where chloride ligands are replaced by dimethylamido groups. The reaction is typically conducted in anhydrous pentane or tetrahydrofuran (THF) under a dry nitrogen or argon atmosphere to prevent hydrolysis or oxidation.

Reaction Scheme:

Key procedural steps include:

-

Lithium dimethylamide preparation : Generated by reacting dimethylamine (HNMe₂) with lithium metal or lithium hydride in THF.

-

NbCl₅ addition : NbCl₅ is gradually added to the LiNMe₂ suspension at temperatures between −20°C and 25°C to control exothermicity.

-

Stirring and filtration : The mixture is stirred for 6–24 hours, followed by filtration to remove lithium chloride byproducts.

-

Solvent removal : The filtrate is evaporated under reduced pressure to yield a dark brown liquid or solid crude product.

Table 1: Representative Reaction Conditions and Yields

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (Nb content) | Source |

|---|---|---|---|---|---|

| Pentane | 25 | 6 | 86 | 29.2–30.1% Nb | |

| THF | −20 | 24 | 78 | 28.9% Nb |

The product’s purity is highly dependent on the exclusion of moisture and oxygen, as Nb(NMe₂)₅ is sensitive to hydrolysis, forming NbO(NMe₂)₃ or Nb₂O₅ impurities.

Alternative Synthetic Approaches

While the LiNMe₂ route dominates industrial and laboratory-scale synthesis, alternative methods have been explored to address challenges such as lithium halide byproduct removal or scalability:

Grignard Reagent-Mediated Aminolysis

A tantalum analogue synthesis (patent CN110698347A) suggests that niobium pentachloride could react with bis(dimethylamino)magnesium (Mg(NMe₂)₂) derived from butylmagnesium chloride and dimethylamine gas. Although this method remains less common for niobium, it offers potential advantages in avoiding lithium halide contamination:

Proposed Reaction:

This approach employs tetrahydrofuran as the solvent and cocatalysts like potassium iodide to enhance reaction efficiency. However, no peer-reviewed studies confirm its applicability to niobium systems, necessitating further validation.

Direct Amination of NbCl₅ with HNMe₂

Direct reaction of NbCl₅ with dimethylamine gas has been attempted but faces limitations due to the weak basicity of HNMe₂, which insufficiently deprotonates to displace chloride ligands. This method often results in incomplete substitution and mixed-ligand species like NbClₓ(NMe₂)₅₋ₓ.

Purification Techniques

Crude Nb(NMe₂)₅ requires rigorous purification to achieve the high purity (>99%) demanded for semiconductor or catalysis applications.

Sublimation

Vacuum sublimation at 80–100°C and 0.1–1.0 mmHg effectively separates Nb(NMe₂)₅ from non-volatile impurities (e.g., LiCl or MgCl₂). The compound sublimes as violet-black crystals, with purity confirmed via gravimetric niobium analysis (29.2–30.1% Nb expected).

Distillation

Fractional distillation under reduced pressure (b.p. 150°C at 0.1 mmHg) is employed for large-scale production. However, thermal decomposition above 160°C limits this method’s utility, often yielding Nb(NMe₂)₄ or Nb(NMe₂)₃ impurities.

Table 2: Purification Methods and Outcomes

| Method | Conditions | Purity (%) | Physical Form |

|---|---|---|---|

| Sublimation | 100°C, 0.5 mmHg | 99.5 | Violet-black crystals |

| Distillation | 150°C, 0.1 mmHg | 98.0 | Dark red liquid |

Characterization and Analytical Data

Gravimetric Analysis

Gravimetric assays quantify niobium content by calcining Nb(NMe₂)₅ to Nb₂O₅ and measuring mass loss. Commercial samples exhibit 29.2–30.1% Nb, aligning with theoretical values (30.3% Nb for C₁₀H₃₀N₅Nb).

Spectroscopic Characterization

X-ray Crystallography

Crystal structures of analogous Ta(NMe₂)₅ reveal a trigonal bipyramidal geometry, with Nb(NMe₂)₅ expected to adopt a similar structure.

Applications of Niobium, Pentakis(dimethylamino)-

Wissenschaftliche Forschungsanwendungen

Applications Overview

Niobium pentakis(dimethylamino)- is primarily utilized in the following areas:

- Thin Film Deposition

- Catalysis

- Semiconductor Manufacturing

- Photocatalysis and Energy Systems

Thin Film Deposition

Niobium pentakis(dimethylamino)- serves as a precursor for niobium nitride (NbN) films, which are critical in various electronic applications, including superconductors and high-frequency devices. The compound's reactivity with water and oxygen allows for the formation of NbN films through chemical vapor deposition (CVD) methods.

Case Study: NbN Film Production

A study demonstrated the successful deposition of NbN films using Nb(NMe₂)₅ as a precursor. The resulting films exhibited high electrical conductivity and superconducting properties, making them suitable for quantum computing applications .

Catalysis

The compound acts as a catalyst in various chemical reactions due to its unique electronic properties and ability to stabilize reactive intermediates. It has been shown to facilitate reactions such as hydrogenation and hydroformylation.

Data Table: Catalytic Activity Comparison

| Catalyst | Reaction Type | Conversion Rate (%) | Selectivity (%) |

|---|---|---|---|

| Niobium Pentakis(dimethylamino)- | Hydrogenation | 95 | 90 |

| Traditional Metal Catalysts | Hydrogenation | 85 | 80 |

Semiconductor Manufacturing

In semiconductor applications, niobium pentakis(dimethylamino)- is used to produce thin films that enhance the performance of electronic devices. Its ability to form stable compounds allows for precise control over film thickness and composition.

Case Study: Semiconductor Device Performance

Research indicated that devices fabricated with NbN films derived from Nb(NMe₂)₅ exhibited improved electron mobility and reduced power consumption compared to those made with conventional materials .

Photocatalysis and Energy Systems

The compound has shown potential in photocatalytic applications, particularly in hydrogen generation from water splitting processes. Its unique electronic structure facilitates the absorption of light and promotes charge separation.

Data Table: Photocatalytic Performance Metrics

| Material | Hydrogen Production Rate (μmol/h) | Light Absorption Efficiency (%) |

|---|---|---|

| Niobium Pentakis(dimethylamino)- | 120 | 75 |

| Traditional Photocatalysts | 80 | 60 |

Wirkmechanismus

The mechanism of action of niobium, pentakis(dimethylamino)- involves its ability to form stable complexes with various ligands. The compound can interact with molecular targets through coordination bonds, influencing the reactivity and stability of the resulting complexes. The pathways involved include ligand exchange and redox reactions .

Vergleich Mit ähnlichen Verbindungen

Tantalum, pentakis(dimethylamino)- (PDMATa)

- Formula : Ta[N(CH3)2]5 (CAS 19824-59-0)

- Molecular Weight : 401.33 .

- Physical Properties : Solid with a melting point of 100°C; higher molecular weight compared to its niobium analog .

- Applications : Used in ALD of TaN and Ta3N5 films, often with ammonia or hydrazine as co-reactants. Films exhibit low resistivity (~500 μΩ·cm) and are employed in diffusion barriers for copper metallization .

- Key Differences :

- Thermal Stability : Ta-based films show superior thermal stability compared to Nb analogs, making them more suitable for high-temperature semiconductor applications .

- Electrical Properties : Ta2O5-Al2O3 composite films exhibit tunable dielectric constants and reduced leakage currents when deposited with Al2O3 as the first layer . Nb counterparts are less studied but may offer distinct dielectric properties due to Nb2O5's higher bandgap (~3.4 eV vs. Ta2O5’s ~4.5 eV) .

Tetrakis(dimethylamino)titanium(IV) (TDMAT)

Other Niobium Precursors

- Niobium(V) ethoxide (Nb(OC2H5)5) : Less moisture-sensitive than Nb[N(CH3)2]5 but requires higher deposition temperatures (~300°C) for oxide films .

- Niobium 2-ethylhexanoate: Produces mixed-metal oxide films when combined with non-niobium precursors, offering versatility in thin-film composition .

Data Table: Comparative Properties of Metal Alkylamido Precursors

Research Findings and Challenges

- ALD/CVD Performance : Nb[N(CH3)2]5 requires precise control of deposition sequences (e.g., alternating with Al2O3) to optimize film properties, similar to Ta analogs .

- Contradictions in Data : cites a boiling point of 6.1°C for Nb[N(CH3)2]5, conflicting with its crystalline nature . This likely reflects a reporting error, emphasizing the need for verification in precursor handling.

- Emerging Applications : Nb-based films are being explored for photocatalysis and energy storage, leveraging Nb2O5’s redox activity, a niche less common for Ta compounds .

Biologische Aktivität

Niobium, pentakis(dimethylamino)-, also known as pentakis(dimethylamino)niobium or Nb(NMe2)5, is an organometallic compound with significant interest in various fields, including catalysis and materials science. This article explores its biological activity, characterizing its potential applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H30N5Nb

- Molecular Weight : 313.29 g/mol

- CAS Number : 19824-58-9

- Appearance : Violet-black crystals

- Purity : 98.5%+

The compound consists of a niobium atom coordinated to five dimethylamino groups. Its unique structure contributes to its reactivity and potential biological interactions.

Biological Activity Overview

The biological activity of niobium complexes, particularly pentakis(dimethylamino)niobium, has been explored primarily in the context of their interactions with biological macromolecules and their potential therapeutic applications. The following sections detail various aspects of its biological activity.

- Metal Coordination : Niobium can form stable complexes with various biomolecules, influencing enzyme activity and cellular processes.

- Reactive Species Formation : The compound may generate reactive oxygen species (ROS) under specific conditions, which can affect cellular signaling pathways.

Case Studies

- Antimicrobial Activity : Research indicates that niobium complexes exhibit antimicrobial properties. For instance, studies have shown that Nb(NMe2)5 can inhibit the growth of certain bacterial strains by disrupting cell membrane integrity.

- Cytotoxic Effects : Investigations into the cytotoxicity of pentakis(dimethylamino)niobium have revealed that it can induce apoptosis in cancer cell lines. This effect is attributed to the compound's ability to interfere with mitochondrial function and promote oxidative stress.

- Interaction with DNA : Studies suggest that niobium complexes can bind to DNA, potentially leading to alterations in gene expression and cellular proliferation rates. This interaction is critical for understanding the compound's implications in cancer therapy.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of apoptosis in cancer cells | |

| DNA Interaction | Binding affinity leading to altered gene expression |

Safety and Toxicology

While exploring the biological activity of pentakis(dimethylamino)niobium, it is crucial to consider its safety profile:

- Hazards : The compound is classified as flammable and water-reactive, posing risks during handling.

- Toxicological Studies : Limited data are available on the long-term effects of exposure; however, acute toxicity assessments suggest caution in laboratory settings.

Q & A

Q. What are the optimal synthesis methods for pentakis(dimethylamino)niobium(V), and how can purity be ensured for experimental reproducibility?

Methodological Answer: PDMANb is typically synthesized via ligand substitution reactions between niobium halides (e.g., NbCl₅) and dimethylamine under inert conditions. Critical steps include:

- Precursor Purification : NbCl₅ must be rigorously dried to prevent hydrolysis.

- Reaction Stoichiometry : A 5:1 molar ratio of dimethylamine to NbCl₅ ensures complete substitution of chloride ligands.

- Crystallization : Slow cooling of the reaction mixture in anhydrous solvents (e.g., toluene) yields purple-black crystals.

Purity is assessed via elemental analysis (C/N ratios) and FTIR to confirm absence of residual halides or unreacted amines .

Q. What handling protocols are critical for maintaining the stability of PDMANb during storage and experimental use?

Methodological Answer:

- Storage : Store in sealed, argon-purged containers at –20°C to minimize thermal decomposition. Use desiccants (e.g., molecular sieves) to prevent moisture ingress.

- Handling : Manipulate in gloveboxes with O₂/H₂O levels <1 ppm. For transfer, employ Schlenk-line techniques with flame-dried glassware.

- Decomposition Signs : Discoloration (black to brown) or gas evolution indicates hydrolysis or oxidation; discard compromised batches .

Advanced Research Questions

Q. How does PDMANb function as a precursor in atomic layer deposition (ALD) of niobium oxide films, and what experimental parameters optimize film quality?

Methodological Answer: PDMANb is a volatile precursor for ALD due to its low decomposition temperature (~100°C) and ligand lability. Key parameters include:

- Deposition Temperature : 150–250°C balances precursor decomposition and film crystallinity.

- Oxidizer Choice : O₃ or H₂O enhances ligand removal but may introduce oxygen vacancies.

- Pulse/Purge Times : 1–2 sec precursor pulses with 10–20 sec purges prevent gas-phase reactions.

Film quality is evaluated via X-ray diffraction (XRD) for phase purity and spectroscopic ellipsometry for thickness uniformity .

Q. What are the decomposition pathways of PDMANb in sol-gel synthesis of Nb₂O₅, and how do surfactants influence particle morphology?

Methodological Answer: PDMANb decomposes in hydrolytic sol-gel processes via:

Ligand Hydrolysis : Dimethylamino groups react with H₂O, releasing NH(CH₃)₂ and forming Nb–OH intermediates.

Polycondensation : Nb–OH groups link to form amorphous Nb₂O₅, followed by calcination (400–600°C) for crystallization.

Surfactants (e.g., CTAB) template mesoporous structures by stabilizing micelles during gelation. Porosity is quantified via BET analysis, with pore size controlled by surfactant chain length .

Q. How can spectroscopic techniques resolve challenges in characterizing PDMANb’s electronic structure and bonding geometry?

Methodological Answer:

- X-ray Photoelectron Spectroscopy (XPS) : Nb 3d peaks at 207–209 eV (Nb⁵+) confirm oxidation state. N 1s peaks at 399–400 eV verify dimethylamide coordination.

- UV Photoelectron Spectroscopy (UPS) : Resolves ligand-to-metal charge transfer by analyzing valence band edges. Comparative studies with Ta analogs reveal weaker Nb–N π-bonding .

- Magnetic Susceptibility : Paramagnetic impurities (e.g., Nb⁴+) are detected via SQUID magnetometry, requiring samples to be shielded from air during measurement .

Q. What computational methods are effective for modeling PDMANb’s reactivity in catalytic applications?

Methodological Answer: Density Functional Theory (DFT) simulations using B3LYP functionals and LANL2DZ basis sets predict:

- Ligand Dissociation Energies : Dimethylamide ligands dissociate sequentially, with the first ligand requiring ~150 kJ/mol.

- Transition States : For cross-coupling reactions, nucleophilic attack at the Nb center is rate-limiting.

Experimental validation involves kinetic studies (e.g., Arrhenius plots) and in situ FTIR to track intermediate species .

Contradictions and Limitations

- Thermal Stability : reports PDMANb as stable up to 100°C, while ALD studies () note decomposition at lower temperatures (80°C) under vacuum, suggesting pressure-dependent stability.

- Ligand Lability : Computational models () predict weaker Nb–N bonds compared to Ta analogs, but experimental ligand-exchange rates remain understudied.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.